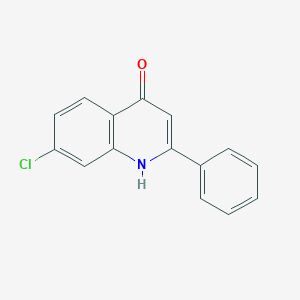

7-Chloro-2-phenylquinolin-4-ol

Description

Structure

3D Structure

Properties

CAS No. |

110802-16-9 |

|---|---|

Molecular Formula |

C15H10ClNO |

Molecular Weight |

255.7 g/mol |

IUPAC Name |

7-chloro-2-phenyl-1H-quinolin-4-one |

InChI |

InChI=1S/C15H10ClNO/c16-11-6-7-12-14(8-11)17-13(9-15(12)18)10-4-2-1-3-5-10/h1-9H,(H,17,18) |

InChI Key |

XQOKFGZSHRSHMK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 7-Chloro-2-phenylquinolin-4-ol and its Key Analogs

Introduction

7-Chloro-2-phenylquinolin-4-ol is a quinoline derivative of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. The specific substitutions of a chloro group at the 7-position, a phenyl group at the 2-position, and a hydroxyl group at the 4-position are anticipated to modulate its physicochemical properties and biological efficacy. This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential biological significance of this compound, drawing upon data from its closely related and more extensively studied analogs, 7-Chloroquinolin-4-ol and 2-Phenylquinolin-4-ol.

Physicochemical Properties

Table 1: Physicochemical Properties of 7-Chloroquinolin-4-ol

| Property | Value | Reference |

| CAS Number | 86-99-7 | [1][2] |

| Molecular Formula | C9H6ClNO | [1] |

| Molecular Weight | 179.6 g/mol | [1] |

| Melting Point | 276-279 °C | [1] |

| Boiling Point | 348.5±22.0 °C (Predicted) | [1] |

| Density | 1.412±0.06 g/cm3 (Predicted) | [1] |

| pKa | 3.86±0.40 (Predicted) | [1] |

| Appearance | Off-white to light brown solid | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Table 2: Physicochemical Properties of 2-Phenylquinolin-4-ol

| Property | Value | Reference |

| CAS Number | 1144-20-3 | [3] |

| Molecular Formula | C15H11NO | [4] |

| Molecular Weight | ~221.25 g/mol | [4] |

| Melting Point | 253 °C | [3] |

| Boiling Point | 385.256 °C at 760 mmHg | [3] |

| Density | 1.201 g/cm3 | [3] |

| pKa | 4.18±0.40 (Predicted) | [3] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |

| Storage | -20°C Freezer | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound would likely follow established methods for quinoline synthesis, with modifications to incorporate the specific substituents. Key precursors would include derivatives of 3-chloroaniline and acetophenone.

Synthesis of 7-Chloroquinolin-4-ol

A common method for the synthesis of 7-Chloroquinolin-4-ol involves the decarboxylation of 7-chloro-4-hydroxyquinoline-2-carboxylic acid.[5]

Experimental Protocol:

-

Add 120 mL of paraffin oil to a reaction vessel and heat to 230°C.

-

In batches, add 40 g of 7-chloro-4-hydroxyquinoline-2-carboxylic acid to the heated paraffin oil.

-

Maintain the reaction mixture at 230°C for 50 minutes after the addition is complete.

-

Cool the mixture to 30°C and filter the precipitate.

-

Wash the filter cake with petroleum ether and dry to yield the final product.

This process has been reported to achieve a yield of 98.5%.[5]

Synthesis of 7-Chloroquinoline Derivatives

The synthesis of various 7-chloroquinoline derivatives often starts from 4,7-dichloroquinoline, which serves as a versatile precursor for introducing different functional groups at the 4-position via nucleophilic substitution reactions. For instance, the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide involves a three-step sequence of N-oxidation, C2-amidation, and C4 SNAr reaction.

A general approach to synthesizing 2-phenylquinoline derivatives involves the reaction of an aniline with a β-ketoester, known as the Combes quinoline synthesis, or the reaction of an aniline with an α,β-unsaturated ketone, known as the Doebner-von Miller reaction. For this compound, this would likely involve the reaction of 3-chloroaniline with an appropriate benzoylacetate derivative.

Biological Activity and Potential Applications

Quinoline derivatives are known for a broad spectrum of pharmacological activities.

-

Antimalarial Activity : 7-chloroquinoline is a core structure in several antimalarial drugs, including chloroquine.[6] The chlorine atom at the 7-position is crucial for this activity. Derivatives of 7-chloroquinoline have been synthesized and evaluated for their in vitro antimalarial activity, with some compounds showing efficacy comparable to chloroquine.[6] The proposed mechanism for some of these compounds is the inhibition of heme crystallization.[6]

-

Anticancer Activity : Many quinoline derivatives have demonstrated significant antiproliferative properties.[7] For instance, 4-anilinoquinolines and 4-phenoxyquinoline derivatives are known inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in solid tumors.[7] Some synthesized 4-carbinol quinolines have also shown interesting antiproliferative properties.[7]

-

Antibacterial Activity : 2-Phenylquinolin-4-ol has been identified as a bacterial efflux pump inhibitor.[3] The introduction of different substituents on the quinoline ring, such as electron-withdrawing groups like chlorine, can enhance antimicrobial activity.[4]

Conclusion

While direct experimental data on this compound is limited, a comprehensive understanding of its probable characteristics can be derived from its well-studied analogs. The presence of the 7-chloro group suggests potential for strong antimalarial and anticancer activity, while the 2-phenyl group may contribute to antibacterial properties, possibly through the inhibition of bacterial efflux pumps. The 4-hydroxyl group is a key functional group that can participate in hydrogen bonding and may be crucial for receptor binding. The synthetic routes outlined provide a solid foundation for the future production and investigation of this promising compound. Further research is warranted to fully elucidate the physicochemical properties, biological activities, and therapeutic potential of this compound.

References

- 1. 7-Chloroquinolin-4-ol | 86-99-7 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-Phenylquinolin-4-ol|lookchem [lookchem.com]

- 4. 2-Phenylquinolin-4-ol | 14802-18-7 | Benchchem [benchchem.com]

- 5. 7-Chloroquinolin-4-ol synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]

7-Chloro-2-phenylquinolin-4-ol chemical structure and synthesis

An In-depth Technical Guide to 7-Chloro-2-phenylquinolin-4-ol: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and a proposed synthesis of this compound, a quinoline derivative of interest in medicinal chemistry and drug development. Quinoline and its analogues are known to exhibit a wide range of biological activities, making this class of compounds a significant area of research.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a quinoline core. The structure is characterized by a chlorine atom at the 7th position and a phenyl group at the 2nd position of the quinoline ring system. The hydroxyl group at the 4th position results in tautomerism, allowing the compound to exist in both a quinolin-4-ol and a quinolin-4-one form. The quinolin-4-one tautomer is generally the more stable form.

Key Structural Features:

-

Quinoline Core: A bicyclic aromatic scaffold composed of a benzene ring fused to a pyridine ring.

-

7-Chloro Substituent: A chlorine atom attached to the benzene ring portion of the quinoline system.

-

2-Phenyl Substituent: A phenyl group attached to the pyridine ring portion of the quinoline system.

-

4-Hydroxy/4-Oxo Group: Exhibits keto-enol tautomerism, leading to two possible forms: this compound and 7-chloro-2-phenyl-1H-quinolin-4-one.

Physicochemical Properties (Predicted)

| Property | Analogous Compound | Value |

| Molecular Formula | C15H10ClNO | - |

| Molecular Weight | C15H10ClNO | 255.70 g/mol |

| Melting Point (°C) | 7-Chloroquinolin-4-ol | 276-279[1] |

| 4-Hydroxy-2-phenylquinoline | Not Available | |

| Boiling Point (°C) | 7-Chloroquinolin-4-ol | 348.5±22.0 (Predicted)[1] |

| Density (g/cm³) | 7-chloro-2-phenylquinoline-4-carboxylic acid | 1.373 (Predicted)[2] |

Synthesis of this compound

A direct, documented synthesis for this compound was not found in the initial search. However, based on established synthetic routes for structurally similar quinolin-4-ones, a plausible and efficient synthesis can be proposed via the Conrad-Limpach reaction. This method involves the condensation of a substituted aniline with a β-ketoester, followed by thermal cyclization.

Proposed Synthetic Pathway: Conrad-Limpach Synthesis

The proposed synthesis involves a two-step process starting from 3-chloroaniline and ethyl benzoylacetate.

Step 1: Condensation

3-Chloroaniline is reacted with ethyl benzoylacetate to form the intermediate ethyl 3-((4-chlorophenyl)amino)-3-phenylacrylate. This reaction is typically catalyzed by a small amount of acid.

Step 2: Cyclization

The intermediate is heated at a high temperature (around 250 °C) in a high-boiling point solvent, such as Dowtherm A, to induce cyclization and form the final product, this compound.

Experimental Protocol (Proposed)

Materials:

-

3-Chloroaniline

-

Ethyl benzoylacetate

-

Ethanol

-

Concentrated Sulfuric Acid

-

Dowtherm A

Procedure:

-

Condensation:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1 mole of 3-chloroaniline and 1 mole of ethyl benzoylacetate in ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

-

Reflux the mixture for 3-4 hours.

-

After cooling, the intermediate product, ethyl 3-((4-chlorophenyl)amino)-3-phenylacrylate, may precipitate. The product can be isolated by filtration and washed with cold ethanol.

-

-

Cyclization:

-

Add the dried intermediate from the previous step to a suitable volume of Dowtherm A in a high-temperature reaction flask equipped with a condenser.

-

Heat the mixture to approximately 250 °C and maintain this temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate.

-

Collect the solid product by filtration and wash thoroughly with a suitable solvent, such as hexane or ether, to remove the high-boiling solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF).

-

Visualization of the Synthetic Pathway

References

Discovery and history of 7-Chloro-2-phenylquinolin-4-ol

An In-depth Technical Guide on the Synthesis and Potential Significance of 7-Chloro-2-phenylquinolin-4-ol

Introduction

The quinolin-4-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Compounds bearing this core structure have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects[1]. The functionalization of the quinoline ring at various positions allows for the fine-tuning of its pharmacological properties. This guide focuses on a specific derivative, this compound, providing a comprehensive overview of its synthesis, characterization, and potential biological relevance. While a detailed historical account of the discovery of this specific molecule is not extensively documented in the literature, its rational design and synthesis can be inferred from established methodologies for quinoline synthesis. This document will, therefore, focus on a plausible synthetic pathway and the anticipated properties based on structurally related compounds.

Proposed Synthesis of this compound

The synthesis of 2-aryl-4-quinolones can be challenging with some traditional quinoline syntheses[2]. A modern and effective method for the synthesis of 2-phenylquinolin-4-ones is the reductive cyclization of 2'-nitrochalcones[2][3]. An alternative and classical approach is the Camps reaction, which involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide[4]. Below is a proposed synthetic scheme based on the Camps cyclization, which is a versatile method for preparing quinolin-4-ones.

The proposed synthesis involves two main steps:

-

Amidation: Reaction of 2-amino-4-chloroacetophenone with benzoyl chloride to form the N-(2-acetyl-5-chlorophenyl)benzamide intermediate.

-

Intramolecular Cyclization (Camps Reaction): Base-catalyzed intramolecular condensation of the intermediate to yield this compound.

Experimental Protocols

Step 1: Synthesis of N-(2-acetyl-5-chlorophenyl)benzamide

-

To a solution of 2-amino-4-chloroacetophenone (1.0 eq) in a suitable solvent such as pyridine or dichloromethane, add benzoyl chloride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the crude N-(2-acetyl-5-chlorophenyl)benzamide.

-

Recrystallize the crude product from a suitable solvent like ethanol to afford the pure intermediate.

Step 2: Synthesis of this compound (Camps Reaction)

-

Dissolve the N-(2-acetyl-5-chlorophenyl)benzamide (1.0 eq) in a suitable solvent, such as ethanol or methanol.

-

Add a solution of a strong base, for instance, aqueous sodium hydroxide or potassium hydroxide (e.g., 10% w/v), to the mixture.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the cyclization by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize it with a suitable acid, like dilute hydrochloric acid, to precipitate the product.

-

Filter the resulting solid, wash thoroughly with water to remove any inorganic salts, and dry.

-

Purify the crude this compound by recrystallization from a solvent such as dimethylformamide (DMF) or a mixture of ethanol and water.

Data Presentation

| Compound | Appearance | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) |

| 2-Phenylquinolin-4(1H)-one | White solid | 11.70 (br, 1H), 8.11 (d, J = 8.0 Hz, 1H), 7.87–7.80 (m, 2H), 7.77 (d, J = 8.3 Hz, 1H), 7.67 (t, J = 7.6 Hz, 1H), 7.61–7.57 (m, 3H), 7.34 (t, J = 7.5 Hz, 1H), 6.33 (s, 1H) | 176.9, 150.0, 140.5, 134.2, 131.8, 130.4, 129.0, 127.4, 124.9, 124.7, 123.2, 118.7, 107.3 |

The biological activities of structurally similar 7-chloroquinoline and 2-phenylquinoline derivatives are summarized in the table below, suggesting potential therapeutic applications for the title compound.

| Compound Class | Biological Activity | Examples and Notes | Reference |

| 7-Chloroquinoline derivatives | Anticancer | Exhibited cytotoxic activity against a large panel of human cancer cell lines. | [5] |

| 2-Phenylquinoline derivatives | Anti-coronavirus | Showed potent activity against SARS-CoV-2 and other human coronaviruses. | [6] |

| 2-Phenylquinolin-4-one | Anticancer | Displayed an antiproliferative effect through the inhibition of tubulin polymerization. | [4] |

| 7-Chloroquinoline hydrazones | Antitumor | Showed good cytotoxic activity with submicromolar GI₅₀ values on a large panel of cell lines. | [5] |

Visualizations

Below are diagrams illustrating the proposed synthetic workflow and a potential signaling pathway that could be targeted by this compound, based on the known activities of related compounds.

Caption: Proposed synthetic workflow for this compound.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

While the discovery and history of this compound are not specifically detailed in existing literature, a plausible and efficient synthesis can be designed using established methods such as the Camps reaction. The structural similarity of this compound to other 7-chloroquinoline and 2-phenylquinoline derivatives that exhibit significant biological activities, particularly in the areas of oncology and virology, suggests that this compound is a promising candidate for further investigation. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to synthesize, characterize, and evaluate the therapeutic potential of this and related quinolin-4-one derivatives. Further studies are warranted to elucidate its precise biological mechanisms and to explore its potential as a novel therapeutic agent.

References

- 1. benthamscience.com [benthamscience.com]

- 2. Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Quinolone synthesis [organic-chemistry.org]

- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Chloro-2-phenylquinolin-4-ol and its Derivatives

Chemical Identification and Physicochemical Properties

While a specific CAS number for 7-Chloro-2-phenylquinolin-4-ol remains unconfirmed, this section summarizes the nomenclature and key physicochemical properties of highly analogous compounds to provide a comparative reference.

IUPAC Name: The formal IUPAC name for the tautomeric form is 7-chloro-2-phenylquinolin-4(1H)-one .

CAS Number: A specific CAS number for this compound has not been definitively identified in the searched databases. Researchers are advised to perform thorough analytical characterization to assign a new CAS number upon synthesis and isolation.

Table 1: Physicochemical Properties of Related Quinoline Derivatives

| Property | 7-Chloroquinolin-4-ol | 6-Chloro-2-phenyl-1H-quinolin-4-one | 7-chloro-2-phenylquinolin-4-amine |

| Molecular Formula | C₉H₆ClNO | C₁₅H₁₀ClNO | C₁₅H₁₁ClN₂ |

| Molecular Weight | 179.6 g/mol | 255.70 g/mol | 254.714 g/mol |

| Melting Point | 276-279 °C | Not available | Not available |

| Boiling Point | 348.5±22.0 °C (Predicted) | Not available | 475.3ºC at 760 mmHg |

| Density | 1.412±0.06 g/cm³ (Predicted) | Not available | 1.297g/cm³ |

| LogP | Not available | 3.8 (Predicted) | 4.71860 |

| CAS Number | 86-99-7[1] | 112182-50-0[2] | 858277-37-9[3] |

Experimental Protocols: Synthesis of 7-Chloroquinoline Derivatives

The synthesis of this compound would likely follow established methods for the preparation of quinolin-4-one derivatives. A common approach is the Conrad-Limpach synthesis or a variation thereof. Below is a generalized experimental protocol based on the synthesis of analogous compounds.

General Procedure for the Synthesis of 7-Chloro-2-phenylquinolin-4-one Derivatives:

-

Step 1: Condensation. 3-Chloroaniline is reacted with a β-ketoester, such as ethyl benzoylacetate, typically under acidic catalysis (e.g., using a few drops of concentrated sulfuric acid or p-toluenesulfonic acid) in a suitable solvent like ethanol or toluene. The mixture is heated to reflux for several hours to form the corresponding enaminone intermediate.

-

Step 2: Cyclization. The enaminone intermediate is then subjected to thermal cyclization at high temperatures (typically 200-250 °C) in a high-boiling point solvent such as diphenyl ether or Dowtherm A. This step facilitates the intramolecular cyclization to form the quinolin-4-one ring system.

-

Step 3: Purification. The reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF) to yield the desired 7-chloro-2-phenylquinolin-4-one.

Diagram 1: General Synthesis Workflow

Caption: A generalized workflow for the synthesis of 7-chloro-2-phenylquinolin-4-one.

Biological Activity and Potential Signaling Pathways

Quinoline derivatives are a well-established class of pharmacologically active compounds, exhibiting a broad range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[4] While specific studies on this compound are lacking, the activities of related compounds suggest potential mechanisms of action.

Antimalarial Activity: The 7-chloroquinoline scaffold is a key pharmacophore in several antimalarial drugs, most notably chloroquine. The proposed mechanism of action involves the inhibition of hemozoin biocrystallization in the malaria parasite, leading to the accumulation of toxic free heme and subsequent parasite death.[5]

Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms. These include the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), and the disruption of microtubule polymerization.[6] The 2-phenyl-4-quinolone scaffold, in particular, has been investigated for its antimitotic effects, with some derivatives showing the ability to bind to the colchicine-binding site of tubulin.

Diagram 2: Hypothetical Signaling Pathway Inhibition

Caption: Potential inhibition of the EGFR signaling pathway by this compound.

Conclusion

This compound represents an intriguing, yet underexplored, member of the quinoline family. Based on the extensive research into its structural analogs, this compound holds significant potential for applications in medicinal chemistry, particularly in the development of novel antimalarial and anticancer agents. Further research is warranted to synthesize and characterize this compound, and to fully elucidate its biological activities and mechanisms of action. This guide provides a foundational framework to inspire and direct future investigations into this promising chemical entity.

References

- 1. 7-Chloro-2-methylquinoline synthesis - chemicalbook [chemicalbook.com]

- 2. PubChemLite - 14802-18-7 (C15H11NO) [pubchemlite.lcsb.uni.lu]

- 3. mdpi.com [mdpi.com]

- 4. [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Spectral Analysis of 7-Chloro-2-phenylquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 7-Chloro-2-phenylquinolin-4-ol, a substituted quinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published spectral data for this specific compound, this guide presents predicted spectral characteristics based on the analysis of analogous compounds, namely 2-phenylquinolin-4-ol and other chloro-substituted quinoline derivatives. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are detailed to facilitate the experimental characterization of this and similar molecules.

Core Data Presentation

The following tables summarize the predicted quantitative spectral data for this compound. These predictions are derived from the known spectral data of 2-phenylquinolin-4-ol and consider the electronic effects of the chlorine substituent at the 7-position.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~11.8 | br s | - | OH |

| ~8.1 | d | ~8.0 | H-5 |

| ~7.9 | d | ~7.5 | H-2', H-6' |

| ~7.6 | d | ~2.0 | H-8 |

| ~7.5 | m | - | H-3', H-4', H-5' |

| ~7.4 | dd | ~8.0, 2.0 | H-6 |

| ~6.3 | s | - | H-3 |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~177.0 | C-4 |

| ~151.0 | C-2 |

| ~140.0 | C-8a |

| ~135.0 | C-7 |

| ~132.0 | C-1' |

| ~130.0 | C-4' |

| ~129.0 | C-2', C-6' |

| ~128.5 | C-3', C-5' |

| ~125.0 | C-5 |

| ~124.0 | C-4a |

| ~119.0 | C-6 |

| ~117.0 | C-8 |

| ~109.0 | C-3 |

Table 3: Predicted IR Spectral Data (Solid, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H stretch (intramolecular hydrogen bonding) |

| ~1640 | Strong | C=O stretch (quinolinone) |

| ~1610, 1580, 1500 | Medium-Strong | C=C and C=N aromatic stretching |

| ~1150 | Medium | C-O stretch |

| ~830 | Strong | C-H out-of-plane bending (isolated H) |

| ~750 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, Positive Mode)

| m/z | Ion |

| 256.05 | [M+H]⁺ (¹²C₁₅H₁₀³⁵ClNO) |

| 258.05 | [M+H]⁺ (¹²C₁₄¹³CH₁₀³⁵ClNO, ¹²C₁₅H₁₀³⁷ClNO) |

| 228.06 | [M+H - CO]⁺ |

| 193.05 | [M+H - CO - Cl]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure the solubility of the compound and to observe the exchangeable proton of the hydroxyl group.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

-

¹H NMR Acquisition: The proton NMR spectrum is acquired with a spectral width of 0-12 ppm. Standard acquisition parameters include a pulse angle of 90°, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The carbon NMR spectrum is acquired with a spectral width of 0-200 ppm. A proton-decoupled pulse sequence is used. A longer relaxation delay (5 seconds) and a larger number of scans (1024 to 4096) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded from 4000 to 400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared by dissolving approximately 1 mg of this compound in 10 mL of a suitable solvent mixture, such as methanol or acetonitrile/water (1:1 v/v) with 0.1% formic acid to promote protonation.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

Data Acquisition: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. The ESI source parameters are optimized to achieve stable ionization and good signal intensity. Typical parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150°C. The mass spectrum is acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500. For fragmentation studies (MS/MS), the protonated molecular ion ([M+H]⁺) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.

Mandatory Visualizations

Caption: Chemical structure of this compound.

Caption: Proposed mass fragmentation pathway of this compound.

Caption: General workflow for the spectral analysis of a synthesized compound.

Physical and chemical properties of 7-Chloro-2-phenylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 7-Chloro-2-phenylquinolin-4-ol. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and data from structurally similar compounds to offer a robust predictive profile. It includes predicted physicochemical properties, a detailed proposed experimental protocol for its synthesis via Camps cyclization, and a discussion of its potential biological activities based on the known pharmacology of the quinoline scaffold. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related quinoline derivatives for potential therapeutic applications.

Introduction

Quinoline and its derivatives represent a critical class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. The substitution pattern on the quinoline ring system significantly influences the pharmacological profile of these molecules. The compound this compound combines three key structural features: a quinoline core, a chloro substituent at the 7-position, and a phenyl group at the 2-position. The 4-hydroxy (or its tautomeric 4-oxo) group is also a common feature in biologically active quinolines. While this specific molecule is not extensively characterized in the public domain, its structural motifs suggest potential for significant biological activity, making it a compound of interest for further investigation.

Predicted Physicochemical Properties

In the absence of direct experimental data, the physicochemical properties of this compound have been predicted using computational cheminformatics tools. These predictions provide valuable estimates for handling, formulation, and initial screening of the compound.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₅H₁₀ClNO | Calculated based on the chemical structure. |

| Molecular Weight | 255.70 g/mol | Calculated based on the atomic weights of the constituent elements. |

| Appearance | Predicted to be an off-white to pale yellow solid | Based on the typical appearance of similar quinoline derivatives. |

| Melting Point | >250 °C (Predicted) | High melting points are characteristic of the quinolone scaffold due to potential for strong intermolecular interactions such as hydrogen bonding and pi-stacking. |

| Boiling Point | Not readily predicted for a solid | Decomposition may occur at high temperatures. |

| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | The hydrophobic phenyl and chloro groups decrease aqueous solubility, while the polar quinolone core allows for solubility in polar aprotic solvents. |

| pKa | ~8-9 (for the quinolone N-H) and ~2-3 (for the protonated quinoline nitrogen) | The quinolone form is weakly acidic, while the quinolinol form is basic. The equilibrium between these tautomers is important for its biological activity. |

| LogP (Octanol-Water Partition Coefficient) | ~3.5 - 4.0 | Indicates good lipophilicity, suggesting potential for membrane permeability. |

Proposed Experimental Protocol: Synthesis via Camps Cyclization

The Camps cyclization is a well-established method for the synthesis of 2- and 4-hydroxyquinolines from o-acylaminoacetophenones.[1][2] This proposed protocol outlines the synthesis of this compound starting from commercially available materials.

Step 1: Synthesis of 2-Amino-4-chloroacetophenone

This intermediate can be synthesized from 3-chloroaniline via Friedel-Crafts acylation.

-

Materials: 3-chloroaniline, acetyl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM).

-

Procedure:

-

Dissolve 3-chloroaniline in dry DCM and cool the solution to 0°C in an ice bath.

-

Slowly add anhydrous AlCl₃ to the solution with stirring.

-

Add acetyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully pouring it onto crushed ice with concentrated HCl.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 2-amino-4-chloroacetophenone.

-

Step 2: Synthesis of N-(2-Benzoyl-5-chlorophenyl)benzamide

-

Materials: 2-Amino-4-chloroacetophenone, benzoyl chloride, pyridine, DCM.

-

Procedure:

-

Dissolve 2-amino-4-chloroacetophenone in a mixture of DCM and pyridine.

-

Cool the solution to 0°C and add benzoyl chloride dropwise with stirring.

-

Allow the reaction to proceed at room temperature for 4-6 hours.

-

Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude N-(2-benzoyl-5-chlorophenyl)benzamide.

-

Purify by recrystallization.

-

Step 3: Camps Cyclization to this compound

-

Materials: N-(2-Benzoyl-5-chlorophenyl)benzamide, sodium hydroxide (NaOH), ethanol, water.

-

Procedure:

-

Dissolve the N-(2-benzoyl-5-chlorophenyl)benzamide in ethanol.

-

Add an aqueous solution of NaOH.

-

Heat the mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with dilute HCl to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain crude this compound.

-

Further purify the product by recrystallization from a suitable solvent such as ethanol or acetic acid.

-

Characterization:

The final product should be characterized by:

-

¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass spectrometry to determine the molecular weight and fragmentation pattern.

-

Infrared (IR) spectroscopy to identify functional groups.

-

Melting point analysis to assess purity.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for this compound, the activities of structurally related compounds provide a strong basis for predicting its potential pharmacological profile.

Antimalarial Activity: 7-Chloroquinoline is the core structure of the well-known antimalarial drug chloroquine. These drugs are thought to accumulate in the acidic food vacuole of the malaria parasite and interfere with the polymerization of heme, a byproduct of hemoglobin digestion, leading to parasite death.[3][4][5][6] The presence of the 7-chloroquinoline scaffold in the target molecule suggests it may possess antimalarial properties.

Anticancer Activity: Many quinoline derivatives have been investigated as anticancer agents. They can exert their effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and the disruption of microtubule polymerization.[7] The phenyl group at the 2-position can enhance interactions with biological targets. It is plausible that this compound could inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR or VEGFR pathways.

Antiviral and Antibacterial Activity: Quinolines have also shown promise as antiviral and antibacterial agents.[8][9] For instance, some 2-phenylquinoline derivatives have demonstrated broad-spectrum anti-coronavirus activity.[8][10] The mechanism of action can involve the inhibition of viral enzymes or interference with bacterial DNA gyrase.

Hypothetical Signaling Pathway: Inhibition of Receptor Tyrosine Kinases

Given the prevalence of quinoline scaffolds in kinase inhibitors, a plausible mechanism of action for the anticancer effects of this compound is the inhibition of receptor tyrosine kinases (RTKs) like EGFR or VEGFR.

Conclusion

This compound is a compound with significant potential for biological activity, drawing from the well-established pharmacology of its constituent chemical motifs. While direct experimental data is currently lacking, this technical guide provides a comprehensive predictive overview of its properties and a plausible route for its synthesis and characterization. The information presented herein is intended to serve as a valuable starting point for researchers aiming to explore the therapeutic potential of this and related novel quinoline derivatives. Further experimental validation of the predicted properties and biological activities is warranted.

References

- 1. Camps_quinoline_synthesis [chemeurope.com]

- 2. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 3. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.co.za [journals.co.za]

- 6. pnas.org [pnas.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamscience.com [benthamscience.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 7-Chloro-2-phenylquinolin-4-ol Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-chloro-2-phenylquinolin-4-ol core structure is a privileged scaffold in medicinal chemistry, forming the basis for a diverse range of derivatives and analogs with significant therapeutic potential. These compounds have demonstrated a wide spectrum of biological activities, most notably as anticancer and antimalarial agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for disease progression, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway in angiogenesis. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives. It includes detailed experimental protocols for their synthesis and biological screening, tabulated quantitative data for structure-activity relationship (SAR) analysis, and visualizations of key synthetic and signaling pathways to facilitate a deeper understanding for researchers in the field of drug discovery and development.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that are integral to the development of new therapeutic agents. The introduction of a chlorine atom at the 7-position and a phenyl group at the 2-position of the quinolin-4-ol nucleus gives rise to a class of compounds with a unique pharmacological profile. These structural features have been shown to be critical for a range of biological activities, including but not limited to, anticancer, antimalarial, antimicrobial, and anti-inflammatory effects. The versatility of the quinoline scaffold allows for molecular hybridization and functionalization at various positions, enabling the generation of extensive compound libraries for screening and optimization. This guide will focus on the synthesis of these derivatives, their potent biological activities with a focus on anticancer and antimalarial applications, and the underlying molecular mechanisms.

Synthesis of this compound Derivatives

A common and effective method for the synthesis of this compound derivatives and their analogs begins with the commercially available starting material, 4,7-dichloroquinoline. The general synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction at the C4 position, which is highly activated towards substitution. This allows for the introduction of a wide variety of functional groups through reaction with different nucleophiles such as amines, phenols, and thiols. Further modifications can be made to other parts of the molecule to explore the structure-activity relationships.

Experimental Protocol: General Synthesis of 4-Substituted-7-chloroquinoline Derivatives

This protocol describes a generalized two-step procedure for the synthesis of 7-chloroquinoline derivatives starting from 4,7-dichloroquinoline. The first step involves the nucleophilic substitution at the C4 position, followed by further functionalization if required.

Step 1: Nucleophilic Aromatic Substitution at C4

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4,7-dichloroquinoline in a suitable solvent such as absolute ethanol or dimethylformamide (DMF).

-

Addition of Nucleophile: Add 1.1 to 1.5 equivalents of the desired nucleophile (e.g., a substituted aniline, phenol, or piperazine derivative) to the solution.

-

Base and Reflux: Add a base, such as potassium carbonate (K2CO3) or triethylamine (TEA), to the mixture to act as an acid scavenger. Heat the reaction mixture to reflux (typically 80-120 °C) and stir for a period ranging from 4 to 24 hours.

-

Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it is collected by filtration, washed with cold solvent, and dried. Alternatively, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure 4-substituted-7-chloroquinoline derivative.

Step 2: Further Derivatization (Example: Amide Formation)

-

Starting Material: Dissolve 1 equivalent of the 4-amino-substituted-7-chloroquinoline derivative in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: Add 1.2 equivalents of an acyl chloride or carboxylic acid (in the presence of a coupling agent like DCC or EDC) and a base such as triethylamine.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-12 hours.

-

Work-up and Purification: Follow similar work-up and purification procedures as described in Step 1 to isolate the final derivative.

Synthetic Workflow Diagram

Caption: General workflow for synthesizing 7-chloroquinoline derivatives.

Biological Activities and Quantitative Data

Derivatives of this compound have been extensively evaluated for various biological activities. The most promising results have been observed in the areas of anticancer and antimalarial research.

Anticancer Activity

Many 7-chloroquinoline analogs have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The mechanism often involves the inhibition of protein kinases that are critical for tumor growth and angiogenesis, such as VEGFR-2.

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone Derivative 19 | LNCaP (Prostate) | 6.95 | [1] |

| Chalcone Derivative 17 | LNCaP (Prostate) | 7.11 | [1] |

| Chalcone Derivative 13 | LNCaP (Prostate) | 7.93 | [1] |

| Piperazinoquinoline 4q | MCF-7 (Breast) | 6.502 | [2] |

| Piperazinoquinoline 4q | PC3 (Prostate) | 11.751 | [2] |

| Piperazinoquinoline 4q | VEGFR-II Kinase | 1.38 | [2] |

| Triazole-Chalcone 9 | HCT-116 (Colon) | 21.41 | |

| Triazole-Chalcone 9 | MCF-7 (Breast) | < 21.41 (Selective) | |

| Triazole-Chalcone 3 | HCT-116 (Colon) | 23.39 |

Antimalarial Activity

The 7-chloroquinoline scaffold is famously present in the antimalarial drug chloroquine. Novel derivatives continue to be developed to combat drug-resistant strains of Plasmodium falciparum. A primary mechanism of action is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.

| Compound ID/Series | Plasmodium falciparum Strain | IC50 (µM) | Mechanism | Reference |

| Thiazolyl Derivative 8 | - | 0.65 | β-hematin inhibition | [1] |

| Thiazolyl Derivative 9 | - | 0.64 | β-hematin inhibition | [1] |

| Triazole Hybrid 9 | - | 11.92 | Not specified | |

| Sulfonamide Hybrid 12d | 3D7 | 1.49 - 13.49 (range) | Not specified | |

| Sulfonamide Hybrid 13a | 3D7 | 1.49 - 13.49 (range) | Not specified | |

| Sulfonamide Hybrid 13c | 3D7 | 1.49 - 13.49 (range) | Not specified |

Key Signaling Pathway: VEGFR-2 Inhibition

A significant mechanism for the anticancer activity of some 7-chloroquinoline derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds prevent its autophosphorylation and the activation of downstream signaling cascades, ultimately leading to the inhibition of endothelial cell proliferation, migration, and new blood vessel formation in tumors.

Caption: Inhibition of the VEGFR-2 signaling cascade by 7-chloroquinoline derivatives.

Experimental Protocols for Biological Assays

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for another 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimalarial Activity: pLDH Assay

This assay measures the activity of the parasite-specific lactate dehydrogenase (pLDH) enzyme as an indicator of parasite viability.

-

Parasite Culture: Maintain a synchronized culture of Plasmodium falciparum (e.g., 3D7 or Dd2 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.

-

Assay Setup: In a 96-well plate, add 100 µL of parasite culture (at ~1% parasitemia and 2% hematocrit) to wells containing serial dilutions of the test compounds. Include drug-free controls and a positive control (e.g., Chloroquine or Artemisinin).

-

Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with a mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

-

Lysis and pLDH Reaction: After incubation, lyse the cells by freeze-thawing the plate. Prepare a reaction mixture containing Malstat reagent, NBT/PES solution, and Triton X-100. Add this mixture to each well.

-

Absorbance Measurement: The pLDH enzyme will catalyze the conversion of lactate to pyruvate, which in turn reduces the NBT dye to a colored formazan product. Measure the absorbance at 650 nm after 30-60 minutes of incubation at room temperature.

-

Data Analysis: Determine the IC50 values by plotting the percentage of pLDH inhibition against the log of the drug concentration.

Conclusion

The this compound scaffold and its analogs represent a highly valuable and versatile class of compounds in the field of medicinal chemistry. Their straightforward synthesis, coupled with their potent and diverse biological activities, particularly against cancer and malaria, makes them attractive candidates for further drug development. The structure-activity relationship data gathered from various studies provide a solid foundation for the rational design of new, more potent, and selective derivatives. The elucidation of their mechanisms of action, such as the inhibition of critical kinases like VEGFR-2, offers clear pathways for optimization and future research. This guide provides the foundational technical information required for researchers to engage in the exploration and development of this promising class of therapeutic agents.

References

Unveiling the Therapeutic Potential of 7-Chloro-2-phenylquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. Among these, 7-Chloro-2-phenylquinolin-4-ol, a member of the 2-phenyl-4-quinolone class, has emerged as a compound of significant interest, particularly in oncology. This technical guide consolidates the current understanding of its potential biological activities, with a primary focus on its anticancer properties. Evidence suggests that the broader class of 2-phenyl-4-quinolones exerts its cytotoxic effects through the inhibition of tubulin polymerization, a critical process for cell division. This mechanism leads to cell cycle arrest in the G2/M phase and the induction of apoptosis. While specific quantitative data for this compound is limited in publicly accessible literature, data from structurally related analogs underscore the potential potency of this compound class. This document provides an in-depth overview of the proposed mechanism of action, a compilation of relevant biological data from closely related compounds, and detailed experimental protocols for key assays, aiming to facilitate further research and development in this promising area.

Introduction

Quinoline and its derivatives are privileged heterocyclic structures that form the backbone of many synthetic and natural bioactive compounds. The addition of a phenyl group at the 2-position and a hydroxyl group at the 4-position, along with a chlorine atom at the 7-position, gives rise to this compound. This compound exists in tautomeric equilibrium with 7-chloro-2-phenyl-1H-quinolin-4-one. The quinolin-4-one core is of particular importance, as it is found in a variety of therapeutic agents. Notably, it has been reported that 7-chloroquinolin-4-one was approved in China for the treatment of breast and non-small-cell lung cancer (NSCLC), highlighting the clinical relevance of this scaffold. The primary anticancer mechanism for the 2-phenyl-4-quinolone class is the disruption of microtubule dynamics, a validated target for cancer chemotherapy.

Potential Biological Activities

The 7-chloroquinoline moiety is a well-established pharmacophore associated with a range of biological activities, including antimalarial, antibacterial, antifungal, and anticancer effects. For this compound, the most prominent and investigated biological activity is its potential as an anticancer agent.

Anticancer Activity

The anticancer potential of the 2-phenyl-4-quinolone scaffold is primarily attributed to its ability to interfere with microtubule formation. Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Compounds that disrupt microtubule dynamics are potent antimitotic agents and are among the most successful classes of cancer chemotherapeutics.

Mechanism of Action: Inhibition of Tubulin Polymerization

The proposed mechanism of action for this compound and related 2-phenyl-4-quinolones is the inhibition of tubulin polymerization. These compounds are believed to bind to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, as the mitotic spindle cannot form correctly. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

Caption: Mechanism of action of this compound.

Quantitative Data on Related Compounds

| Compound Class | Compound Example | Assay | Cell Line / Target | IC50 / GI50 | Reference |

| 2-Anilino-3-aroylquinolines | (4-fluorophenyl)(2-((4-fluorophenyl)amino)quinolin-3-yl)methanone (7f) | Tubulin Polymerization Inhibition | - | 2.24 µM | [1] |

| 2-Anilino-3-aroylquinolines | (4-chlorophenyl)(2-((4-fluorophenyl)amino)quinolin-3-yl)methanone (7g) | Tubulin Polymerization Inhibition | - | 2.1 µM | [1] |

| 4-(N-Cycloamino)quinazolines | 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin- 2(1H)-one (5f) | Cytotoxicity | Various Cancer Cell Lines | 1.9–3.2 nM | [2] |

| 4-(N-Cycloamino)quinazolines | 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin- 2(1H)-one (5f) | Tubulin Assembly Inhibition | - | 0.77 µM | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of potential tubulin polymerization inhibitors like this compound.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a test compound on the polymerization of tubulin in vitro by monitoring the fluorescence enhancement upon the incorporation of a fluorescent reporter into microtubules.[3][4]

Materials:

-

Tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

Test compound (this compound) dissolved in DMSO

-

Positive controls (e.g., Paclitaxel for polymerization enhancement, Vinblastine for inhibition)

-

96-well black microplates

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare the Tubulin Polymerization Buffer (TP Buffer) by adding GTP to the General Tubulin Buffer to a final concentration of 1 mM and adding glycerol to a final concentration of 10-20%. Keep all solutions on ice.

-

Compound Preparation: Prepare serial dilutions of the test compound in TP Buffer. The final DMSO concentration should be kept below 1%.

-

Reaction Setup: In a pre-chilled 96-well plate on ice, add the test compound dilutions, controls, and buffer blanks.

-

Initiation of Polymerization: Thaw the tubulin vial quickly and dilute to the desired final concentration (e.g., 2 mg/mL) with ice-cold TP Buffer containing the fluorescent reporter. Add the tubulin solution to each well to initiate the reaction.

-

Data Acquisition: Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 420 nm) every minute for 60 minutes.

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The initial rate of polymerization (Vmax) and the maximum polymer mass can be calculated. The IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%) can be determined by plotting the percentage of inhibition against the compound concentration.

Caption: Workflow for a fluorescence-based tubulin polymerization assay.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HepG2, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear cell culture plates

-

Multichannel pipette

-

Plate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration that causes 50% growth inhibition) by plotting cell viability against compound concentration.

Conclusion and Future Directions

This compound belongs to a class of compounds with demonstrated potential as anticancer agents, likely acting through the inhibition of tubulin polymerization. While direct biological data for this specific molecule is sparse in the public literature, the activity of its close analogs provides a compelling case for its further investigation. Future research should focus on the definitive synthesis and biological evaluation of this compound to obtain precise quantitative data on its antiproliferative activity and its specific effects on tubulin dynamics. Elucidating its pharmacokinetic and pharmacodynamic properties will also be crucial for its potential development as a therapeutic agent. Confirmation of its reported clinical approval and any associated data would be invaluable for guiding future research efforts. The information presented in this guide serves as a foundational resource for researchers aiming to explore the full therapeutic potential of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]

- 4. cytoskeleton.com [cytoskeleton.com]

In Silico Prediction of 7-Chloro-2-phenylquinolin-4-ol Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of the physicochemical, pharmacokinetic (ADMET), and toxicological properties of the novel compound 7-Chloro-2-phenylquinolin-4-ol. Utilizing a suite of robust computational tools, including SwissADME, pkCSM, and ProTox-II, this document details the predicted characteristics of the molecule, offering critical insights for early-stage drug discovery and development. The quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents, and substitutions on this core can significantly modulate biological activity.[1][2] The introduction of a chloro group and a phenyl ring at positions 7 and 2, respectively, suggests the potential for a range of pharmacological effects, including anticancer, antiviral, and antimicrobial activities.[3][4][5] This guide presents the predicted data in a structured format, outlines the methodologies for both in silico prediction and subsequent experimental validation, and employs visual workflows to facilitate understanding.

Introduction

The drug discovery and development process is a lengthy and costly endeavor, with a high attrition rate of candidate molecules.[6] Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to identify promising candidates and mitigate the risk of late-stage failures.[6] In silico prediction methods have emerged as indispensable tools in this initial phase, offering a rapid and cost-effective means to evaluate the druglikeness and potential liabilities of novel chemical entities.[6]

This compound is a synthetic compound featuring a quinoline core. Quinoline and its derivatives are known to possess a wide array of biological activities.[2] For instance, the 4-aminoquinoline derivative, chloroquine, is a well-known antimalarial drug, and its activity is critically dependent on the 7-chloro substituent.[5] Furthermore, various 2-phenylquinoline derivatives have demonstrated potential as anticancer and antiviral agents.[3][7] This guide aims to provide a thorough in silico characterization of this compound to inform its potential as a therapeutic agent.

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are fundamental to its pharmacokinetic behavior. These properties were predicted using the SwissADME web server.[1] The SMILES string for this compound, Oc1c(c2ccc(Cl)cc2n1)c1ccccc1, was used as the input for these predictions.

| Property | Predicted Value | Unit |

| Molecular Formula | C₁₅H₁₀ClNO | - |

| Molecular Weight | 255.70 | g/mol |

| LogP (iLOGP) | 3.27 | - |

| LogP (XLOGP3) | 3.82 | - |

| LogP (WLOGP) | 3.51 | - |

| LogP (MLOGP) | 2.92 | - |

| LogP (SILICOS-IT) | 4.07 | - |

| Consensus LogP | 3.52 | - |

| ESOL LogS | -4.26 | - |

| Solubility | 5.51e-05 | mol/L |

| Solubility | 0.014 | mg/mL |

| Class | Poorly soluble | - |

| Polar Surface Area (TPSA) | 42.36 | Ų |

In Silico ADMET Profile

The ADMET profile of this compound was predicted using the pkCSM web server, providing insights into its likely behavior in a biological system.[6][7]

| Parameter | Prediction | Unit/Interpretation |

| Absorption | ||

| Water Solubility (LogS) | -4.088 | Moderately soluble |

| Caco-2 Permeability (LogPapp) | 0.449 | High |

| Intestinal Absorption (Human) | 93.315 | % |

| P-glycoprotein Substrate | Yes | - |

| P-glycoprotein I Inhibitor | Yes | - |

| P-glycoprotein II Inhibitor | Yes | - |

| Distribution | ||

| VDss (human) | -0.119 | log L/kg |

| Fraction Unbound (human) | 0.228 | - |

| BBB Permeability (LogBB) | -0.329 | Permeable |

| CNS Permeability (LogPS) | -1.724 | Permeable |

| Metabolism | ||

| CYP2D6 Substrate | No | - |

| CYP3A4 Substrate | Yes | - |

| CYP1A2 Inhibitor | No | - |

| CYP2C19 Inhibitor | No | - |

| CYP2C9 Inhibitor | Yes | - |

| CYP2D6 Inhibitor | No | - |

| CYP3A4 Inhibitor | No | - |

| Excretion | ||

| Total Clearance (Log) | 0.203 | ml/min/kg |

| Renal OCT2 Substrate | No | - |

Predicted Toxicological Profile

The toxicological properties of this compound were assessed using the ProTox-II web server.[8][9] This platform predicts various toxicity endpoints based on the chemical structure.[8][9]

| Toxicity Endpoint | Prediction | Predicted LD₅₀ (mg/kg) | Confidence Score |

| Oral Toxicity | Class 4 | 500 | 0.65 |

| Hepatotoxicity | Active | - | 0.77 |

| Carcinogenicity | Inactive | - | 0.58 |

| Mutagenicity | Inactive | - | 0.74 |

| Cytotoxicity | Active | - | 0.68 |

Potential Biological Activities

The chemical structure of this compound suggests several potential biological activities based on literature precedents for analogous compounds.

-

Anticancer Activity: The 2-phenylquinoline scaffold is present in compounds that exhibit antimitotic and antiproliferative effects.[5] The substitution pattern of this compound may allow it to interact with biological targets relevant to cancer, such as tubulin or kinases.[5]

-

Antiviral Activity: Derivatives of 2-phenylquinoline have been identified as having broad-spectrum anti-coronavirus activity.[3] The quinoline core is also a key feature of other antiviral compounds.[1]

-

Antimicrobial Activity: The presence of a chlorine atom on the quinoline ring has been shown to enhance the antimicrobial activity of some derivatives.[4]

Methodologies

In Silico Prediction Workflow

The in silico analysis followed a structured workflow to predict the physicochemical, ADMET, and toxicological properties of this compound.

Caption: Workflow for in silico property prediction.

Predicted ADMET Profile Visualization

The predicted ADMET properties can be visualized to provide a holistic overview of the compound's likely pharmacokinetic behavior.

Caption: Predicted ADMET profile summary.

Hypothetical Signaling Pathway

Based on the potential anticancer activity of 2-phenylquinoline derivatives, a hypothetical signaling pathway involving the inhibition of a key kinase is presented.

Caption: Hypothetical kinase inhibition pathway.

Experimental Validation Protocols

The in silico predictions should be validated through experimental assays. The following are standard protocols for key parameters.

6.4.1. LogP Determination (Shake-Flask Method)

-

Prepare a saturated solution of this compound in a biphasic system of n-octanol and water (or a suitable buffer like PBS, pH 7.4).

-

Equilibrate the mixture by shaking at a constant temperature until equilibrium is reached.

-

Separate the n-octanol and aqueous phases by centrifugation.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of P.

6.4.2. Aqueous Solubility Assay

-

Prepare a series of dilutions of a stock solution of the compound (typically in DMSO) in an aqueous buffer (e.g., PBS).

-

Incubate the solutions at a constant temperature, allowing for equilibration.

-

Observe the solutions for the formation of a precipitate.

-

For quantitative measurement, filter the saturated solution to remove any undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using an analytical method like HPLC or UV-Vis spectroscopy.

6.4.3. Metabolic Stability Assay (Liver Microsomes)

-

Incubate this compound with liver microsomes (human or other species) at 37°C.

-

Initiate the metabolic reaction by adding a cofactor, typically NADPH.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction in the aliquots by adding a quenching solvent like acetonitrile.

-

Analyze the samples using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

6.4.4. Cytotoxicity Assay (MTT Assay)

-

Seed a suitable cancer cell line in a 96-well plate and allow the cells to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

-

Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Discussion

The in silico analysis of this compound provides a promising, albeit preliminary, profile for a potential drug candidate. The predicted molecular weight and LogP values fall within the ranges generally considered favorable for oral bioavailability according to Lipinski's rule of five. However, the predicted poor aqueous solubility may present a challenge for formulation and absorption, a common characteristic for many quinoline-based compounds.

The ADMET predictions suggest that the compound is likely to have high intestinal absorption and be permeable to the blood-brain barrier. The prediction that it is a substrate for P-glycoprotein could impact its distribution and potential for drug-drug interactions. The predicted metabolism via CYP3A4 and inhibition of CYP2C9 are important considerations for potential drug-drug interactions with co-administered medications.

The toxicological predictions highlight potential risks of hepatotoxicity and cytotoxicity. These findings are critical and necessitate careful experimental validation using in vitro models, such as HepG2 cell lines, and potentially in vivo studies in later stages of development. The lack of predicted mutagenicity and carcinogenicity is a positive indicator.

The potential biological activities, inferred from the activities of structurally related compounds, suggest that this compound could be a candidate for further investigation in oncology, virology, or infectious diseases.

Conclusion

This in silico technical guide has provided a comprehensive predictive analysis of the physicochemical, ADMET, and toxicological properties of this compound. The predictions indicate that while the compound possesses several druglike characteristics, potential liabilities related to solubility and toxicity need to be addressed. The outlined experimental protocols provide a clear path for the validation of these in silico findings. The information presented herein serves as a valuable resource for researchers and drug development professionals to make informed decisions regarding the future investigation of this and structurally similar compounds.

References

- 1. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AI models for drug design fail in physics | EurekAlert! [eurekalert.org]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SwissADME [swissadme.ch]

- 5. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Semantic Scholar [semanticscholar.org]

- 7. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pkCSM [biosig.lab.uq.edu.au]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 7-Chloro-2-phenylquinolin-4-ol in Antifungal Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives have emerged as a promising class of heterocyclic compounds in the field of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antifungal properties. The 7-chloroquinoline scaffold, in particular, has been a key pharmacophore in the development of various therapeutic agents. This document provides detailed application notes and protocols for the investigation of 7-Chloro-2-phenylquinolin-4-ol and its analogs as potential antifungal agents. The information presented herein is based on published data for structurally related 7-chloroquinoline derivatives and provides a framework for the evaluation of this specific compound.

Data Presentation

The antifungal activity of 7-chloroquinoline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following tables summarize representative data for 7-chloroquinolin-4-yl arylhydrazone derivatives against various fungal strains, as reported in the literature.

Table 1: Antifungal Activity of 7-Chloroquinolin-4-yl Arylhydrazone Derivatives against Candida Species

| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

| 7-chloro-4-(2-fluorobenzylidenehydrazinyl)quinoline | Candida albicans | 25 | 50 | [1][2] |

| 7-chloro-4-(2-fluorobenzylidenehydrazinyl)quinoline | Candida parapsilosis | >200 | >200 | [1][2] |

| 7-chloro-4-(2-fluorobenzylidenehydrazinyl)quinoline | Candida lipolytica | >200 | >200 | [1][2] |

| 7-chloro-4-(2-fluorobenzylidenehydrazinyl)quinoline | Candida tropicalis | >200 | >200 | [1][2] |

| 7-chloro-4-(2-fluorobenzylidenehydrazinyl)quinoline | Candida famata | >200 | >200 | [1][2] |

| 7-chloro-4-(2-fluorobenzylidenehydrazinyl)quinoline | Candida glabrata | >200 | >200 | [1][2] |

| Fluconazole (Control) | Candida albicans | 0.5 | 1 | [1][2] |

Table 2: Antifungal Activity of 7-Chloroquinolin-4-yl Arylhydrazone Derivatives against Rhodotorula Species

| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

| 7-chloro-4-(2-fluorobenzylidenehydrazinyl)quinoline | Rhodotorula mucilaginosa | >200 | >200 | [1][2] |

| 7-chloro-4-(2-fluorobenzylidenehydrazinyl)quinoline | Rhodotorula glutinis | >200 | >200 | [1][2] |

| Fluconazole (Control) | Rhodotorula mucilaginosa | 8 | 16 | [1][2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods for quinoline synthesis. A common approach is the Conrad-Limpach synthesis.

Protocol:

-

Step 1: Condensation. React 3-chloroaniline with ethyl benzoylacetate. The reaction is typically carried out in the presence of an acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, and heated to promote cyclization.

-

Step 2: Cyclization. The intermediate anilinocrotonate undergoes thermal cyclization at high temperatures (around 250 °C) to form the quinolin-4-ol ring system.

-

Step 3: Purification. The crude product is then purified using techniques such as recrystallization or column chromatography to yield pure this compound.

Antifungal Susceptibility Testing: Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

This compound (or derivative)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

Positive control (e.g., Fluconazole)

-

Negative control (medium only)

-

Solvent for the compound (e.g., DMSO)

Protocol:

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-